molecular formula C8H14N2O4 B2770662 Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate CAS No. 1791250-70-8

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate

Cat. No.: B2770662
CAS No.: 1791250-70-8
M. Wt: 202.21
InChI Key: VXCOMUODVMYKAE-UHFFFAOYSA-N
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Description

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes an oxazolidinone ring, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate typically involves the reaction of an appropriate oxazolidinone derivative with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Oxazolidinone Formation: The oxazolidinone ring is formed by the cyclization of an amino alcohol with a carbonyl compound.

    Carbamate Formation: The oxazolidinone derivative is then reacted with methyl isocyanate to form the desired carbamate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum efficiency, including temperature control, solvent selection, and purification processes to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the carbamate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can produce a variety of carbamate analogs.

Mechanism of Action

The mechanism of action of Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-oxo-1,3-oxazolidin-3-yl)methyl]carbamate
  • N-[(2-oxo-1,3-oxazolidin-3-yl)ethyl]carbamate
  • N-[(2-oxo-1,3-oxazolidin-3-yl)butyl]carbamate

Uniqueness

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is unique due to its specific oxazolidinone ring structure and the presence of a methyl carbamate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOMUODVMYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791250-70-8
Record name methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
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